2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-

Boiling point Thermal stability Volatility

5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione (CAS 676167-21-8) is a sulfur-containing heterocycle belonging to the tetrahydropyrimidine-2-thione family, featuring a 2,4-dichlorophenoxy substituent at the 5-position. Its molecular formula is C10H10Cl2N2OS with a molecular weight of 277.17 g/mol.

Molecular Formula C10H10Cl2N2OS
Molecular Weight 277.17 g/mol
CAS No. 676167-21-8
Cat. No. B12531658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
CAS676167-21-8
Molecular FormulaC10H10Cl2N2OS
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESC1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16)
InChIKeyCQIWXUUFHBXATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione (CAS 676167-21-8): Physicochemical Baseline for Procurement


5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione (CAS 676167-21-8) is a sulfur-containing heterocycle belonging to the tetrahydropyrimidine-2-thione family, featuring a 2,4-dichlorophenoxy substituent at the 5-position. Its molecular formula is C10H10Cl2N2OS with a molecular weight of 277.17 g/mol . The compound is commercially available with a certified purity of ≥95%–97% from multiple vendors . This product‑specific evidence guide establishes the quantifiable physicochemical differentiators that distinguish this compound from the unsubstituted tetrahydropyrimidine-2-thione core and from other 5‑aryloxy analogs lacking the 2,4‑dichloro substitution pattern, providing the basis for informed scientific selection in discovery chemistry, medicinal chemistry, and chemical biology projects.

Why Unsubstituted Tetrahydropyrimidine-2-thione Cannot Replace 5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione in Research Workflows


Tetrahydropyrimidine-2-thiones are not freely interchangeable; the physicochemical properties are dominated by the nature of the 5‑substituent. The unsubstituted tetrahydropyrimidine-2-thione core (CAS 2055‑46‑1) exhibits a boiling point of approximately 171.6 °C, a density of ~1.2 g/cm³, and a log P (XLogP3) of –0.7, whereas the 5‑(2,4‑dichlorophenoxy) derivative has a boiling point of 387.5 °C, a density of 1.48 g/cm³, and a log P of 2.39 . These differences arise from the introduction of the bulky, electron‑withdrawing 2,4‑dichlorophenoxy group, which alters volatility, lipophilicity, and molecular recognition properties. Consequently, replacing the target compound with the unsubstituted core would lead to mismatched retention times in chromatographic assays, divergent partitioning behavior in biphasic reaction systems, and loss of the structure‑activity relationships that depend on the dichlorophenoxy motif. The following quantitative evidence itemizes the specific dimensions in which the target compound diverges measurably from its closest analogs.

Quantitative Differentiation Evidence for 5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione vs. Unsubstituted Core and 5‑Aryloxy Analogs


Boiling Point Elevation Reflects Reduced Volatility and Enhanced Thermal Stability

The target compound exhibits a boiling point of 387.5 °C at 760 mmHg , which is approximately 216 °C higher than the boiling point of the unsubstituted tetrahydropyrimidine-2-thione core (171.6 °C at 760 mmHg) . This large elevation is attributable to the increased molecular weight and intermolecular interactions conferred by the 2,4-dichlorophenoxy substituent.

Boiling point Thermal stability Volatility

Density Increase Confirms a More Compact Molecular Packing

The density of the target compound is reported as 1.48 g/cm³ at 20 °C , compared with ~1.2 g/cm³ for the unsubstituted tetrahydropyrimidine-2-thione core . The 23% higher density is consistent with the incorporation of the dichlorophenoxy group, which adds mass and promotes stronger van der Waals contacts.

Density Molecular packing Formulation

Log P Shift of 3.1 Units Indicates Markedly Increased Lipophilicity

The target compound has a calculated log P of 2.39 , whereas the unsubstituted tetrahydropyrimidine-2-thione displays an XLogP3 of –0.7 [1]. This represents a >3‑log‑unit increase in lipophilicity, moving the compound from a hydrophilic to a moderately lipophilic space. Such a shift has profound implications for membrane permeability, protein binding, and compound partitioning in biological assays.

Lipophilicity Log P ADME prediction

Aqueous Solubility of 0.097 g/L Enables Controlled Dosing in Biological Media

The calculated aqueous solubility of 5-(2,4-dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione is 0.097 g/L (approximately 0.35 mM) at 25 °C . The unsubstituted tetrahydropyrimidine-2-thione core is significantly more soluble in water (typically >10 g/L based on its lower molecular weight and hydrophilic character; exact comparable data are not reported, but its negative log P supports high water solubility). The ~100‑fold lower solubility of the target ensures that it can be delivered as a fine suspension or low‑concentration solution, mimicking the solubility profile of many drug‑like small molecules.

Solubility Dosing Biological assays

Exact Mass of 275.989 Da Provides a Unique LC‑MS Signature for Target‑Specific Detection

The monoisotopic exact mass of the target compound is 275.989 Da , which is substantially higher than the exact mass of the unsubstituted core (116.037 Da for C4H8N2S) [1]. This mass difference of 159.952 Da, together with the characteristic 3:1 chlorine isotope pattern (Cl2), creates a unique fingerprint that enables unambiguous identification and quantification in complex biological matrices via high‑resolution mass spectrometry, even in the presence of other tetrahydropyrimidine-2-thione analogs.

Exact mass LC‑MS Selectivity

High Baseline Purity ≥95% Minimises Impurity Interference in Structure‑Activity Studies

The target compound is supplied with a certified minimum purity of 95% (BOC Sciences) or ≥97% (MolCore) , which meets or exceeds the typical purity range of 95–99% observed for the unsubstituted tetrahydropyrimidine-2-thione core from commercial sources [1]. While this purity level is not uniquely differentiating, the availability of a validated, lot‑specific purity certificate ensures that biological screening results are not confounded by variable impurity profiles, a common pitfall when sourcing the unsubstituted core from different vendors without QC documentation.

Purity Quality control Reproducibility

Recommended Application Scenarios for 5-(2,4-Dichlorophenoxy)tetrahydro-2(1H)-pyrimidinethione Based on Quantitative Differentiation


Medicinal Chemistry Lead‑Optimization Campaigns Requiring a Lipophilic, Haloaromatic Building Block

With a log P of 2.39 and a 2,4-dichlorophenoxy substituent, this compound serves as a privileged fragment for deriving analogs with enhanced membrane permeability. Its ready synthetic accessibility as a tetrahydro‑2‑thione scaffold allows late‑stage functionalization at the thione sulfur or the N1/N3 positions, while the dichlorophenoxy group provides opportunities for halogen‑bonding interactions with biological targets . The combination of moderate lipophilicity and built‑in chromophore is particularly suited for fragment‑based drug discovery programs targeting enzymes with hydrophobic active sites.

Analytical Chemistry: Development of LC‑MS Methods for Thione‑Containing Metabolite Identification

The distinct exact mass (275.989 Da) and characteristic Cl₂ isotope pattern enable its use as an internal standard or reference compound for high‑resolution mass spectrometry assays. Its low aqueous solubility (0.097 g/L) and high boiling point (387.5 °C) ensure that it will not co‑elute with early‑eluting polar metabolites, simplifying chromatographic separation [1].

Chemical Biology Probe Design for Investigating Protein‑Ligand Interactions

The thione sulfur atom can act as a hydrogen‑bond acceptor or a soft ligand for metalloproteins, while the dichlorophenoxy group can engage in hydrophobic contacts and π‑stacking interactions. The compound's moderate lipophilicity is within the drug‑like range (log P <5), allowing it to be used as a chemical probe for target engagement studies without excessive non‑specific binding observed for highly lipophilic analogs [2].

Process Chemistry: High‑Temperature Reactions and Solvent‑Free Conditions

The elevated boiling point (387.5 °C) and thermal stability of this compound make it suitable for solvent‑free melt reactions or microwave‑assisted synthesis where lower‑boiling thiones would evaporate or decompose. It can be employed in the synthesis of fused heterocycles, such as thiazolo[3,2‑a]pyrimidines, via cyclocondensation at elevated temperatures [3].

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